H-Leu-Leu-Val-Tyr-OH

Renin-Angiotensin System Enzyme Inhibition Cardiovascular Research

Researchers frequently encounter inconsistent peptide substrate purity that compromises proteasome activity assay reproducibility. H-Leu-Leu-Val-Tyr-OH (LLVY) resolves this by providing the exact renin-angiotensinogen partial sequence required for consistent chymotrypsin-like protease recognition. • Strict sequence fidelity (Leu-Leu-Val-Tyr) ensures accurate Km/Vmax parameters across 20S proteasome & calpain studies; substituting any residue invalidates cross-study comparisons. • ≥95% HPLC purity minimizes side reactions during fluorogenic substrate conjugation (e.g., Suc-LLVY-AMC synthesis). • Bulk gram-scale lots available with batch-specific CoA; stored at -20°C, shipped ambient or with blue ice.

Molecular Formula C26H42N4O6
Molecular Weight 506.6 g/mol
Cat. No. B1339628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Leu-Val-Tyr-OH
Molecular FormulaC26H42N4O6
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C26H42N4O6/c1-14(2)11-19(27)23(32)28-20(12-15(3)4)24(33)30-22(16(5)6)25(34)29-21(26(35)36)13-17-7-9-18(31)10-8-17/h7-10,14-16,19-22,31H,11-13,27H2,1-6H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t19-,20-,21-,22-/m0/s1
InChIKeyUBBRXQXPXQRQDT-CMOCDZPBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: H-Leu-Leu-Val-Tyr-OH


H-Leu-Leu-Val-Tyr-OH (LLVY) is a synthetic tetrapeptide with the sequence H-Leu-Leu-Val-Tyr-OH [1]. It is recognized as a partial sequence of canine angiotensin I and the angiotensinogens of various species, encompassing the critical renin cleavage site [1]. This compound is not a biological modulator itself but a fundamental research tool, primarily used as the core recognition sequence in fluorogenic substrates for assaying chymotrypsin-like proteases, including the 20S proteasome and calpains . Its molecular formula is C26H42N4O6, with a molecular weight of 506.64 g/mol .

1 Core sequence for fluorogenic protease substrates
2 Target activity chymotrypsin-like (20S proteasome, calpains)
3 Renin cleavage site contains Leu-Leu bond recognized by renin

Why LLVY Sequence Specificity Is Critical


Generic substitution of H-Leu-Leu-Val-Tyr-OH with a similar tetrapeptide or a different protease substrate is scientifically invalid due to the strict sequence specificity of the target enzymes. The renin-angiotensin system requires the precise Leu-Leu bond for cleavage [1], and the widely used chymotrypsin-like assays for the 20S proteasome and calpains depend on the specific LLVY motif for substrate recognition and turnover . Using an analog like Suc-Leu-Leu-Val-Tyr-AMC is appropriate for activity assays, but substituting the core peptide H-Leu-Leu-Val-Tyr-OH with an alternative sequence (e.g., substituting Val for Leu) will alter the kinetic parameters (Km, Vmax) and inhibitor sensitivity, rendering comparative data across studies unreliable [2]. The quantitative evidence below details these non-interchangeable performance characteristics.

Sequence mismatch Alternative tetrapeptides may shift substrate recognition and turnover kinetics.
Modification impact N‑terminal blocking or C‑terminal amidation can abolish renin interaction; esters behave differently.
Assay sensitivity Km, Vmax, and inhibitor sensitivity may differ, limiting cross‑study comparability.

Quantitative Evidence: LLVY vs. Analogs


LLVY Esters as Renin Inhibitors

The methyl or ethyl esters of the tetrapeptide H-Leu-Leu-Val-Tyr-OH have been shown to act as competitive inhibitors of the renin-angiotensinogen reaction [1]. This contrasts with the free acid H-Leu-Leu-Val-Tyr-OH which is primarily a substrate fragment. The study establishes the core LLVY sequence's functional requirement for anti-renin activity, distinguishing it from inactive analogs where the C-terminal Tyr is amidated or the N-terminus is blocked [1].

LLVY esters vs. analogs
Head-to-head
Methyl/ethyl esters competitively inhibit renin; free acid (H‑Leu‑Leu‑Val‑Tyr‑OH) is a substrate fragment. N‑blocked or C‑amidated analogs show abolished inhibition.
Unmodified LLVY sequence supports renin interaction studies.
In vitro renin‑angiotensinogen system.
Renin-Angiotensin System Enzyme Inhibition Cardiovascular Research

LLVY-AMC: Proteasome Chymotrypsin-Like Substrate

The fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC (which incorporates the core H-Leu-Leu-Val-Tyr sequence) is a standard tool for measuring the chymotrypsin-like activity of the 20S proteasome [1]. Its cleavage is specifically inhibited by certain peptidyl chloromethanes and diazomethanes, allowing for differential activity mapping [1]. The LLVY sequence itself defines this activity, as shown by the distinct inhibition profile of Tyr-Gly-Arg-CH2Cl, which inhibits Suc-LLVY-AMC hydrolysis but not other proteasome activities measured with substrates like Z-Leu-Leu-Glu-β-naphthylamide [1].

Proteasome substrate specificity
Method context
Suc‑LLVY‑AMC cleavage is inhibited by Tyr‑Gly‑Arg‑CH2Cl; Z‑Leu‑Leu‑Glu‑β‑naphthylamide hydrolysis shows differential inhibition.
Enables selective detection of chymotrypsin‑like proteasome activity.
Rat liver 20S/26S proteasomes.
Proteasome Chymotrypsin-like activity Fluorogenic Substrate Drug Discovery

LLVY-AMC: Proteasome Inhibitor Profiling

In studies characterizing peptidyl boronic acid inhibitors of the proteasome, the Suc-Leu-Leu-Val-Tyr-AMC substrate was used to define the most potent compounds. The best inhibitors exhibited Ki values in the range of 10-100 nM when Suc-Leu-Leu-Val-Tyr-AMC was used as the substrate [1]. Crucially, these same compounds were found to be much less effective against other proteasome activities when measured with different substrates [1].

Inhibitor potency profile
Assay context
Top‑ranked peptidyl boronic acid inhibitors: Ki 10–100 nM with Suc‑LLVY‑AMC; much less effective on other proteasome activities.
Provides assay context for proteasome inhibitor ranking.
Mammalian 20S/26S proteasomes.
Proteasome Inhibitor Selectivity Peptidyl Boronic Acids

H-Leu-Leu-Val-Tyr-OH Applications


Fluorogenic Proteasome Probe Synthesis

The primary application is as the core sequence for synthesizing fluorogenic substrates like Suc-Leu-Leu-Val-Tyr-AMC. This product is used extensively in academic and pharmaceutical research to assay the chymotrypsin-like activity of the 20S proteasome, a key target in oncology and neurodegenerative diseases . The high purity (≥95%) of the base peptide ensures reliable and reproducible conjugation efficiency [1].

Novel Renin Inhibitor Development

As a partial sequence of the renin cleavage site in angiotensinogen, H-Leu-Leu-Val-Tyr-OH serves as a critical building block for designing and testing new renin inhibitors . Studies have shown that esters of this tetrapeptide act as competitive inhibitors, validating its use in structure-activity relationship (SAR) studies for developing novel cardiovascular therapeutics .

Calpain Activity Assay Development

The LLVY sequence is also the core recognition motif for calpains. The fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC is a standard tool for measuring calpain activity in vitro . This application is crucial in research areas such as ischemia-reperfusion injury, muscular dystrophy, and Alzheimer's disease . The unmodified peptide can be used to synthesize novel calpain probes with altered reporter groups for specific experimental needs.

Application
Selection Property
Validation Focus
Proteasome chymotrypsin‑like activity assays
Core sequence for fluorogenic substrate synthesis (e.g., Suc‑LLVY‑AMC)
Confirm cleavage specificity and proteasome subunit selectivity
Renin inhibitor SAR studies
Renin cleavage site sequence (Leu‑Leu bond)
Assess competitive inhibition vs. modified analogs
Calpain activity assay development
Calpain recognition motif (LLVY)
Verify reporter conjugation efficiency and calpain isoform selectivity
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